

Spectroscopic comparison of 1-Bromo-3,5,7-trimethyladamantane and its isomers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	1-Bromo-3,5,7-trimethyladamantane
Cat. No.:	B196015

[Get Quote](#)

A Spectroscopic Comparison of **1-Bromo-3,5,7-trimethyladamantane** and Its Demethylated Analogues

This guide presents a detailed spectroscopic comparison of **1-Bromo-3,5,7-trimethyladamantane** with its related, less substituted analogues: 1-Bromo-3,5-dimethyladamantane and 1-Bromoadamantane. For researchers, scientists, and professionals in drug development, understanding the distinct spectroscopic fingerprints of these compounds is crucial for unequivocal structure validation and quality control. This document leverages Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to differentiate these adamantane derivatives, providing supporting experimental data and standardized protocols.

Comparative Spectroscopic Data Analysis

The rigid, caged structure of adamantane provides a unique scaffold. The addition of methyl groups and a bromine atom at specific bridgehead positions creates distinct and predictable patterns in NMR, MS, and IR spectra. The high symmetry of **1-Bromo-3,5,7-trimethyladamantane**, for instance, leads to a simpler spectrum than its less symmetrical counterparts, a key identifying feature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is paramount for determining the precise connectivity of atoms. The chemical shifts and signal multiplicities are highly sensitive to the molecular symmetry and the electronic environment of the protons and carbons.

¹H NMR Spectral Data Comparison

Compound	¹ H NMR Chemical Shifts (δ , ppm) in CDCl ₃	Key Features
1-Bromo-3,5,7-trimethyladamantane	~1.0-1.2 (s, 9H, 3x -CH ₃), ~1.5-2.0 (m, 12H, 6x -CH ₂ -)	High symmetry leads to two main signals: a sharp singlet for the three equivalent methyl groups and a complex multiplet for the six equivalent methylene groups.
1-Bromo-3,5-dimethyladamantane	δ 2.10 (br s, 3H), 1.73 (br s, 6H), 2.37 (br s, 6H)[1]	Lower symmetry results in more complex multiplets and distinct signals for the adamanyl protons.
1-Bromoadamantane	δ 2.37 (br s, 6H), 2.10 (br s, 3H), 1.73 (br s, 6H)[2]	The spectrum shows three sets of broad singlets for the methine and methylene protons of the adamantane cage.

¹³C NMR Spectral Data Comparison

Compound	^{13}C NMR Chemical Shifts (δ , ppm) in CDCl_3	Key Features
1-Bromo-3,5,7-trimethyladamantane	$\sim 30\text{-}35$ (- CH_3), $\sim 40\text{-}50$ (- CH_2 -), ~ 70 (C-Br), $\sim 35\text{-}40$ (C- CH_3)	Due to high symmetry, only four distinct signals are expected: one for the methyl carbons, one for the methylene carbons, one for the quaternary carbon attached to bromine, and one for the quaternary carbons attached to the methyl groups.
1-Bromo-3,5-dimethyladamantane	Multiple distinct signals for quaternary carbons (C-Br, C- CH_3), CH, CH_2 , and CH_3 groups.	The reduced symmetry compared to the trimethylated version results in a greater number of signals.
1-Bromoadamantane	δ 68.9 (C-Br), 48.0 (- CH_2 -), 35.7 (-CH-), 31.9 (- CH_2 -) ^[3]	Four signals corresponding to the four unique carbon environments in the unsubstituted adamantane cage.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides crucial information about the molecular weight and fragmentation patterns. The presence of bromine, with its two stable isotopes (^{79}Br and ^{81}Br in a ~1:1 ratio), is a key diagnostic tool.

Mass Spectrometry Data Comparison

Compound	Molecular Ion (M^+) (m/z)	Key Fragments (m/z)	Fragmentation Pattern
1-Bromo-3,5,7-trimethyladamantane	256/258[4]	177 ($[M-Br]^+$)	The spectrum will show a characteristic 1:1 isotopic pattern for the molecular ion. The base peak is expected to be the adamantyl cation formed by the facile cleavage of the C-Br bond.
1-Bromo-3,5-dimethyladamantane	242/244[1]	163 ($[M-Br]^+$), 107[1][5]	Similar to its trimethylated counterpart, it displays a clear $M^+/M+2$ pattern and loses the bromine atom to form a stable tertiary carbocation.
1-Bromoadamantane	214/216[1][6]	135 ($[M-Br]^+)$ [6][7]	The primary fragmentation is the loss of the bromine atom, resulting in the adamantyl cation at m/z 135, which is typically the base peak.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For these compounds, the key absorptions are the C-H stretching and bending frequencies of the adamantane cage and the C-Br stretch.

Infrared (IR) Spectral Data Comparison

Compound	Key IR Absorptions (cm ⁻¹)
1-Bromo-3,5,7-trimethyladamantane	C-H stretch (~2850-2950), C-Br stretch (~500-600)
1-Bromo-3,5-dimethyladamantane	C-H stretch (~2850-2950), C-Br stretch (~500-600)[1]
1-Bromoadamantane	C-H stretch (~2850-2950), C-Br stretch (~500-600)[1]

While the IR spectra are broadly similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used for differentiation.

Experimental Protocols

Standardized protocols are essential for reproducible spectroscopic analysis. The following are general methodologies for the key techniques cited.

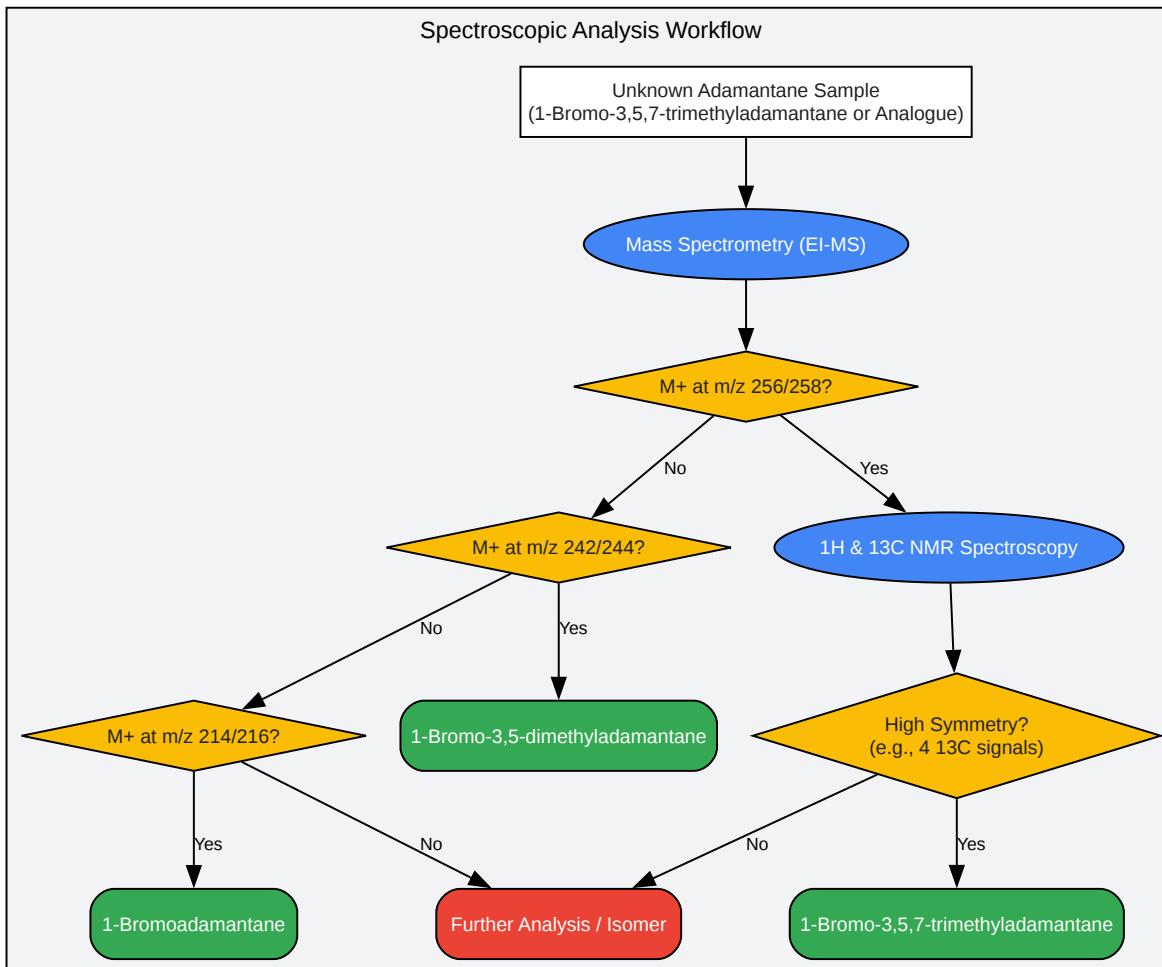
Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the adamantane sample in approximately 0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), in a 5 mm NMR tube.
- ¹H NMR Acquisition:
 - Spectrometer: Use a 400 MHz or higher field instrument.
 - Pulse Program: A standard single-pulse sequence is typically sufficient.
 - Acquisition Parameters: A 45° pulse angle, a spectral width covering 0-10 ppm, and a recycle delay of 1-2 seconds are standard.[1]
 - Referencing: Chemical shifts are referenced to the residual solvent peak (CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).[1]
- ¹³C NMR Acquisition:

- Pulse Program: A proton-decoupled pulse sequence is used to yield single lines for each unique carbon atom.
- Acquisition Parameters: A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the lower natural abundance of ^{13}C , a longer acquisition time and a higher number of scans are required to achieve a good signal-to-noise ratio.[1]

Mass Spectrometry (MS)

- Sample Introduction: For volatile compounds like bromo-adamantanes, Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method.[1] A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane) is injected into the GC.[6]
- Ionization: Electron Ionization (EI) at a standard energy of 70 eV is used to generate ions and induce fragmentation.[1]
- Mass Analysis: A mass analyzer, such as a quadrupole, separates the generated ions based on their mass-to-charge ratio (m/z).[1]
- Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak (M^+), which confirms the molecular weight, and the series of fragment ions that provide structural clues. The isotopic pattern of bromine-containing fragments is a key diagnostic feature.[1]


Infrared (IR) Spectroscopy

- Sample Preparation:
 - KBr Pellet (for solids): Grind 1-2 mg of the solid sample with approximately 100 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
 - Nujol Mull (for solids): Grind a small amount of the solid sample with a drop of Nujol (mineral oil) to create a paste. Spread the paste between two salt (e.g., NaCl or KBr) plates.[1]
- Data Acquisition: Place the prepared sample into the IR spectrometer. Record the spectrum, typically over a range of 4000 to 400 cm^{-1} .[1]

- Data Analysis: Identify the characteristic absorption bands corresponding to specific functional groups, such as C-H and C-Br stretching vibrations.[1]

Visualization

The following diagram illustrates the logical workflow for differentiating **1-Bromo-3,5,7-trimethyladamantane** from its demethylated analogues using the key spectroscopic data points discussed.

[Click to download full resolution via product page](#)

Caption: Workflow for spectroscopic identification of brominated adamantanes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. 1-Bromoadamantane(768-90-1) 1H NMR spectrum [chemicalbook.com]
- 3. spectratabase.com [spectratabase.com]
- 4. 1-Bromo-3,5,7-trimethyladamantane | C13H21Br | CID 429253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Bromo-3,5-dimethyladamantane | C12H19Br | CID 98317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 1-Bromoadamantane | C10H15Br | CID 79106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic comparison of 1-Bromo-3,5,7-trimethyladamantane and its isomers]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b196015#spectroscopic-comparison-of-1-bromo-3-5-7-trimethyladamantane-and-its-isomers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com